2,4-Dichloro-3,6-dimethylpyridine
CAS No.: 83791-90-6
Cat. No.: VC2359123
Molecular Formula: C7H7Cl2N
Molecular Weight: 176.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 83791-90-6 |
|---|---|
| Molecular Formula | C7H7Cl2N |
| Molecular Weight | 176.04 g/mol |
| IUPAC Name | 2,4-dichloro-3,6-dimethylpyridine |
| Standard InChI | InChI=1S/C7H7Cl2N/c1-4-3-6(8)5(2)7(9)10-4/h3H,1-2H3 |
| Standard InChI Key | YGUQXFNMLHUBNR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=N1)Cl)C)Cl |
| Canonical SMILES | CC1=CC(=C(C(=N1)Cl)C)Cl |
Introduction
Physical and Chemical Properties
2,4-Dichloro-3,6-dimethylpyridine possesses distinctive physical and chemical properties that define its behavior in various chemical environments. The fundamental properties of this compound are summarized in Table 1.
Table 1. Physical and Chemical Properties of 2,4-Dichloro-3,6-dimethylpyridine
| Property | Value |
|---|---|
| CAS Number | 83791-90-6 |
| IUPAC Name | 2,4-dichloro-3,6-dimethylpyridine |
| Molecular Formula | C₇H₇Cl₂N |
| Molecular Weight | 176.04 g/mol |
| Physical Appearance | Colorless to yellow liquid or solid; Light yellow to brown (Solid-Liquid Mixture) |
| Density | Not specified in available data |
| LogP | 3.00520 |
| Polar Surface Area (PSA) | 12.89000 |
| Boiling Point | Not specified in available data |
| Melting Point | Not specified in available data |
| Solubility | Limited water solubility; soluble in organic solvents |
| Storage Condition | Room temperature, stored under inert gas |
The compound exists as a colorless to yellow substance that can be either liquid or solid depending on temperature and purity . With a molecular weight of 176.04 g/mol, it contains one nitrogen atom in the pyridine ring, two chlorine atoms, and two methyl groups arranged in specific positions. The calculated LogP value of 3.00520 indicates moderate lipophilicity, suggesting limited water solubility but good solubility in common organic solvents .
Structure and Identification
The molecular structure of 2,4-dichloro-3,6-dimethylpyridine features a pyridine ring with substituents arranged in a specific pattern that contributes to its chemical reactivity. The standard structural identifiers for this compound are provided below:
Table 2. Structural Identifiers of 2,4-Dichloro-3,6-dimethylpyridine
| Identifier | Value |
|---|---|
| InChI | 1S/C7H7Cl2N/c1-4-3-6(8)5(2)7(9)10-4/h3H,1-2H3 |
| InChI Key | YGUQXFNMLHUBNR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=N1)Cl)C)Cl |
The structural arrangement provides the compound with unique reactivity patterns, particularly at the chlorinated positions (C-2 and C-4), which are susceptible to nucleophilic aromatic substitution reactions. The methyl groups at positions 3 and 6 contribute to the steric environment and electronic properties of the molecule .
Chemical Reactivity
The reactivity of 2,4-dichloro-3,6-dimethylpyridine is predominantly influenced by the electrophilic nature of the carbon atoms bearing chlorine substituents, making them susceptible to nucleophilic aromatic substitution reactions.
Regioselective Reactions
One of the most significant aspects of 2,4-dichloro-3,6-dimethylpyridine's reactivity profile is its regioselectivity in nucleophilic aromatic substitution reactions. Research has demonstrated that the regioselectivity of addition reactions can be controlled by the appropriate selection of catalysts and solvents.
For instance, when 2,4,6-trimethylphenol (mesitol) is reacted with 2,4-dichloro-3,6-dimethylpyridine in the presence of catalytic copper(I) salts and using pyridine as a solvent, the reaction occurs exclusively at the C-2 position. In contrast, when these catalysts and solvent conditions are absent, a mixture of regioisomers is obtained, with substitution at the C-4 position predominating .
This controlled regioselectivity is particularly valuable in synthetic organic chemistry as it allows for the selective functionalization of the pyridine ring, enabling the construction of more complex molecular architectures with precise structural control.
The regioselectivity pattern is likely influenced by both electronic and steric factors:
-
The 2-position in pyridines is typically more electrophilic due to the electron-withdrawing effect of the nitrogen atom
-
The 4-position is activated by resonance effects
-
The presence of copper catalysts appears to favor reaction at the more hindered 2-position, possibly through coordination with the pyridine nitrogen
Applications
2,4-Dichloro-3,6-dimethylpyridine serves as a versatile intermediate with applications across multiple industries and research fields.
Agricultural Applications
2,4-Dichloro-3,6-dimethylpyridine is primarily utilized in the synthesis of agrochemicals, particularly herbicides and pesticides. Its structure makes it a valuable intermediate in creating compounds that target and control unwanted vegetation in agricultural settings. The reactive chlorine atoms at the 2- and 4-positions allow for further functionalization to develop compounds with specific biological activities and target selectivity .
Research Applications
In research settings, 2,4-dichloro-3,6-dimethylpyridine functions as a valuable building block for studying chemical reactions and developing new materials with specific properties. Its versatility in organic synthesis highlights its importance in both industrial and scientific fields. The compound's controlled regioselectivity in nucleophilic aromatic substitution reactions makes it particularly useful for developing novel synthetic methodologies .
Analytical Characterization
The identification and quality assessment of 2,4-dichloro-3,6-dimethylpyridine typically involves several analytical techniques.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is commonly employed to confirm the structure and determine the purity of 2,4-dichloro-3,6-dimethylpyridine. According to analytical certificates, 1H NMR spectroscopy can verify that the spectral data is consistent with the expected structure, with typical purity standards of ≥95-97% .
Chromatographic Methods
Liquid Chromatography-Mass Spectrometry (LCMS) is used to verify the molecular weight and structure of 2,4-dichloro-3,6-dimethylpyridine. This technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing information about the molecular weight and fragmentation pattern of the compound .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume